Mirabegron (m12)

描述

Mirabegron is a beta-3 adrenergic receptor agonist used primarily to treat overactive bladder. It works by relaxing the detrusor muscle in the bladder, thereby increasing bladder capacity and reducing symptoms of urgency, frequency, and incontinence . Mirabegron is unique among overactive bladder treatments as it does not exhibit significant antimuscarinic activity, which is common in other medications used for this condition .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Mirabegron involves several key steps:

Reduction: This intermediate is then reduced to form ®-2-[2’-(4-nitrophenyl)ethyl]amino]-1-phenylethanol.

Further Reduction: The compound is further reduced to obtain ®-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol.

Final Amide Condensation: The final step involves reacting this compound with a thiazole derivative to yield Mirabegron.

Industrial Production Methods

Industrial production of Mirabegron typically involves optimizing these synthetic routes to ensure high yield and purity. For instance, using p-nitrophenethylamine hydrochloride, ®-mandelic acid, and 2-aminothiazole-4-acetic acid as starting materials, the target product can be obtained through four steps of amide condensation, carbonyl reduction, nitro reduction, and amide condensation, followed by one-step purification .

化学反应分析

Types of Reactions

Mirabegron undergoes several types of chemical reactions, including:

Hydrolysis: Mirabegron can be hydrolyzed by butyrylcholinesterase, an enzyme that breaks down arylacylamide substrates.

Oxidation and Reduction: The synthesis of Mirabegron involves multiple reduction steps to convert nitro groups to amines.

Common Reagents and Conditions

Reducing Agents: Common reducing agents used in the synthesis of Mirabegron include hydrogen gas and palladium on carbon.

Solvents: Solvents such as toluene and methanol are frequently used in the reaction steps.

Major Products

The major product formed from these reactions is Mirabegron itself, with high purity achieved through careful control of reaction conditions and purification steps .

科学研究应用

Mirabegron has a wide range of scientific research applications:

作用机制

Mirabegron exerts its effects by activating beta-3 adrenergic receptors in the bladder. This activation leads to the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, thereby increasing bladder capacity . The selectivity of Mirabegron for beta-3 adrenergic receptors over beta-1 and beta-2 receptors minimizes cardiovascular side effects .

相似化合物的比较

Mirabegron is often compared with other medications used to treat overactive bladder, such as solifenacin and vibegron:

Solifenacin: Unlike Mirabegron, solifenacin is an antimuscarinic agent that works by blocking muscarinic receptors in the bladder.

Mirabegron is unique in its mechanism of action and favorable side effect profile, making it a valuable option for patients who do not respond well to antimuscarinic agents .

生物活性

Mirabegron, a selective β3-adrenoceptor agonist, is primarily utilized in the treatment of overactive bladder (OAB). Its mechanism of action involves the relaxation of detrusor smooth muscle, leading to increased bladder capacity and reduced urinary frequency. This article presents a comprehensive overview of the biological activity of Mirabegron, supported by data tables, case studies, and detailed research findings.

Mirabegron selectively binds to β3-adrenoceptors with a significantly higher affinity than β1 and β2 receptors. The half-maximal effective concentration (EC50) for human β3 receptors is approximately 21 nM, which is about 1000 times lower than that for β1 and β2 receptors . This selectivity is crucial for its therapeutic effects in OAB without significantly affecting heart rate or contractility, which are mediated by β1 and β2 receptors.

Table 1: Receptor Affinity of Mirabegron

| Receptor Type | EC50 (nM) | Selectivity |

|---|---|---|

| β3 | 21 | High |

| β2 | ~20,000 | Low |

| β1 | ~20,000 | Low |

Pharmacokinetics

Mirabegron exhibits favorable pharmacokinetic properties, including:

- Absorption : Rapidly absorbed after oral administration with a Tmax of 3-4 hours.

- Bioavailability : Approximately 29% at a 25 mg dose and 35% at a 50 mg dose; higher in women compared to men .

- Volume of Distribution : Approximately 1670 liters, indicating extensive distribution throughout the body.

- Half-Life : Approximately 50 hours, allowing for once-daily dosing .

Clinical Efficacy

Multiple clinical trials have established the efficacy of Mirabegron in reducing symptoms associated with OAB.

Phase II and III Trials

- Phase II Trials : Showed significant reductions in micturition frequency and urgency episodes compared to placebo .

- Phase III Trials : Involved large-scale multinational studies demonstrating that both 50 mg and 100 mg doses effectively improved coprimary efficacy endpoints versus placebo in antimuscarinic treatment-naïve patients .

Table 2: Summary of Clinical Trial Findings

| Study Type | Dose (mg) | Reduction in Micturition Frequency (%) | Improvement in Volume Voided per Micturition |

|---|---|---|---|

| Phase II | 100 | -17 | Significant |

| Phase III | 50 | -18 | Significant |

| Phase III | 100 | -18 | Significant |

Safety Profile

The safety profile of Mirabegron has been evaluated across various studies. The incidence of treatment-emergent adverse effects is comparable to traditional antimuscarinics but with a notably lower incidence of dry mouth . However, cardiovascular effects and potential drug-drug interactions warrant careful monitoring.

- Adverse Effects : Commonly reported effects include hypertension, headache, and urinary tract infections.

- Drug Interactions : Minimal interactions with other medications have been observed; however, caution is advised when co-administering with drugs metabolized by CYP3A4 .

Case Studies

Several case studies highlight the real-world application of Mirabegron:

- Case Study A : A patient with refractory OAB symptoms experienced a significant reduction in urgency episodes after switching from antimuscarinic therapy to Mirabegron.

- Case Study B : In older adults, Mirabegron was well-tolerated with minimal side effects compared to traditional therapies.

属性

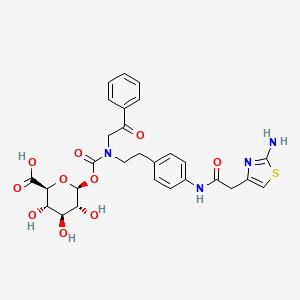

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-phenacylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O10S/c29-27-31-18(14-43-27)12-20(34)30-17-8-6-15(7-9-17)10-11-32(13-19(33)16-4-2-1-3-5-16)28(40)42-26-23(37)21(35)22(36)24(41-26)25(38)39/h1-9,14,21-24,26,35-37H,10-13H2,(H2,29,31)(H,30,34)(H,38,39)/t21-,22-,23+,24-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQGNAYBJXXZGU-AMWBNRJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365244-66-1 | |

| Record name | YM-538858 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YM-538858 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B7762GTP4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。